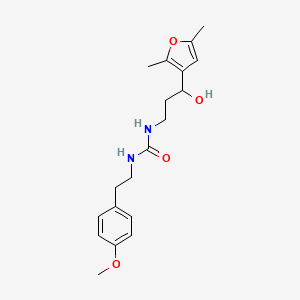
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known as 3-PCHDMP, is a synthetic organic acid that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in various chemical reactions, such as hydrolysis, oxidation, and polymerization. 3-PCHDMP has been studied for its potential applications in drug development, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Characterization
- 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has been synthesized through various methods, including the condensation of related compounds and purification techniques like column chromatography. These methods are crucial for understanding the structure and properties of the compound (Kotteswaran, Pandian, & Ramasamy, 2016).
- Advanced techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) studies have been employed to reveal the structure of such compounds, which is fundamental in the field of organic chemistry (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Electronic and Optical Properties
- The electronic properties of this compound and its derivatives have been analyzed using ultraviolet-visible absorption spectroscopy. Such studies are essential for applications in materials science and photonic devices (Shanmugam, Pandian, & Ramasamy, 2019).
- Investigation of the cyclic voltammetric analysis of these compounds provides insights into their electron transfer processes, which is significant for electrochemical applications and the development of sensors (Kotteswaran, Pandian, & Ramasamy, 2016).
Applications in Material Science
- Research has shown the potential application of this compound in the synthesis of dyes for electrochemical cells. This opens up possibilities in the field of energy storage and conversion (Shanmugam, Pandian, & Ramasamy, 2019).
Antimicrobial Applications
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Molecular Structure Analysis
- Detailed molecular structure characterization, including X-ray diffraction techniques, has been conducted. Such analyses are critical for understanding the molecular geometry and potential interactions of the compound in various applications (Duchamp et al., 1983).
properties
IUPAC Name |
(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBTWVUHTVFVLY-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

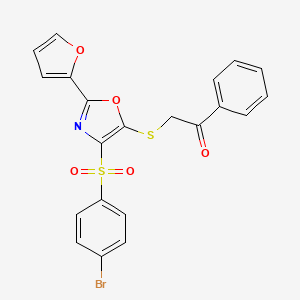
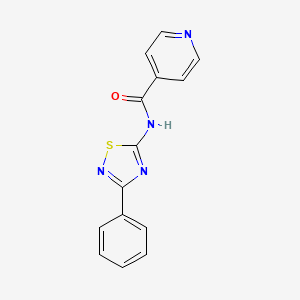
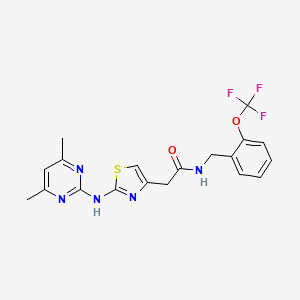
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)

![N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2355302.png)

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)
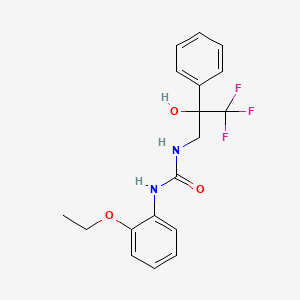

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)
![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

